molecular formula C6H13NO2S B6236888 methyl N-[3-(methylsulfanyl)propyl]carbamate CAS No. 1595989-84-6

methyl N-[3-(methylsulfanyl)propyl]carbamate

Cat. No. B6236888
CAS RN: 1595989-84-6
M. Wt: 163.2
InChI Key:
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Description

Methyl N-[3-(methylsulfanyl)propyl]carbamate, also known as Methylcarbamate, is an organic compound with the molecular formula C6H13NO2S. It is a white solid that is soluble in water, alcohol, and ether. Methylcarbamate is a derivative of carbamic acid and is used in a variety of applications, including as an insecticide, fungicide, and herbicide. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Methylcarbamate is a widely used compound and has been studied extensively in recent years.

Scientific Research Applications

Methyl N-[3-(methylsulfanyl)propyl]carbamateate has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and dyes. It is also used as a ligand in the synthesis of metal complexes and as a catalyst in organic reactions. Additionally, methylcarbamate has been used in the study of enzyme inhibition, protein folding, and the structure of biological molecules.

Mechanism of Action

Methyl N-[3-(methylsulfanyl)propyl]carbamateate acts as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. It also acts as an inhibitor of proteases, which are enzymes that break down proteins. In addition, methylcarbamate has been shown to interact with proteins, such as the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
methyl N-[3-(methylsulfanyl)propyl]carbamateate has been shown to have a variety of biochemical and physiological effects. It is known to inhibit enzymes in the nervous system, leading to a decrease in acetylcholine levels and a decrease in nerve activity. It has also been shown to inhibit proteases, leading to a decrease in protein breakdown. Additionally, methylcarbamate has been shown to interact with proteins, leading to changes in protein structure and function.

Advantages and Limitations for Lab Experiments

Methyl N-[3-(methylsulfanyl)propyl]carbamateate has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. Additionally, it is relatively stable and has a long shelf life. However, it can be toxic if ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes.

Future Directions

Methyl N-[3-(methylsulfanyl)propyl]carbamateate has many potential future applications in scientific research. For example, it could be used to study the effects of enzyme inhibitors on proteins and other biological molecules. Additionally, it could be used to study the effects of protease inhibitors on protein structure and function. Furthermore, it could be used to study the effects of protein-protein interactions on enzyme activity and other biochemical processes. Additionally, it could be used to study the effects of metal complexes on enzyme activity and other biochemical processes. Finally, it could be used to study the effects of drugs and other compounds on the metabolism of proteins and other biological molecules.

Synthesis Methods

Methyl N-[3-(methylsulfanyl)propyl]carbamateate can be synthesized by a variety of methods. The most common method is the reaction of methyl isocyanate with methanethiol in the presence of an acid catalyst. This reaction results in the formation of methylcarbamate and methanol. Other methods of synthesis include the reaction of methyl isocyanate with other thiols, such as ethanethiol or propanethiol, and the reaction of methyl isocyanate with amines, such as ethylamine or propylamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl N-[3-(methylsulfanyl)propyl]carbamate involves the reaction of methyl chloroformate with 3-mercapto-1-propanol to form methyl 3-(methylsulfanyl)propylcarbamate, which is then treated with ammonia to yield the final product.", "Starting Materials": [ "Methyl chloroformate", "3-mercapto-1-propanol", "Ammonia" ], "Reaction": [ "Step 1: Methyl chloroformate is added dropwise to a solution of 3-mercapto-1-propanol in dichloromethane at 0°C.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: The organic layer is separated and washed with water.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The resulting crude product is dissolved in ethanol and treated with ammonia gas.", "Step 6: The reaction mixture is stirred at room temperature for 24 hours.", "Step 7: The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield the final product, methyl N-[3-(methylsulfanyl)propyl]carbamate." ] }

CAS RN

1595989-84-6

Product Name

methyl N-[3-(methylsulfanyl)propyl]carbamate

Molecular Formula

C6H13NO2S

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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